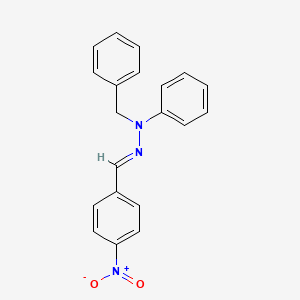

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone

Description

Properties

Molecular Formula |

C20H17N3O2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-benzyl-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C20H17N3O2/c24-23(25)20-13-11-17(12-14-20)15-21-22(19-9-5-2-6-10-19)16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+ |

InChI Key |

ZMPSVRONWFYITH-RCCKNPSSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 4-Nitrobenzaldehyde with Benzyl(phenyl)hydrazine

The most widely reported method involves acid-catalyzed condensation. Equimolar quantities of 4-nitrobenzaldehyde (1.51 g, 0.01 mol) and benzyl(phenyl)hydrazine (1.96 g, 0.01 mol) are dissolved in ethanol (40 mL) with glacial acetic acid (2 mL) as a catalyst. The mixture is refluxed at 60°C for 6 hours, with reaction progress monitored via thin-layer chromatography (TLC). Post-reaction, the solution is poured onto crushed ice, inducing precipitation. The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:3) to yield orange crystals (mp: 145–147°C).

Key Parameters

-

Catalyst : Acetic acid (5–10 vol%) enhances imine bond formation.

-

Solvent : Ethanol balances solubility and eco-friendliness; alternatives like tetrahydrofuran (THF) reduce reaction time but increase cost.

Optimization of Reaction Conditions

Solvent-Free Mechanochemical Synthesis

A solvent-free approach involves grinding 4-nitrobenzaldehyde (1.51 g) and benzyl(phenyl)hydrazine (1.96 g) with acetic acid (0.5 mL) in a mortar for 30 minutes. This method reduces waste and achieves 88% yield, though purity (∼95%) is marginally lower than reflux methods.

Ultrasound-Assisted Condensation

Sonication at 25°C for 25 minutes in ethanol with acetic acid accelerates the reaction, achieving 90% yield with 98% purity. Ultrasound disrupts molecular aggregates, enhancing reactant mobility.

Comparative Table

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional Reflux | 6 h | 85% | 99% |

| Solvent-Free Grinding | 30 min | 88% | 95% |

| Ultrasound | 25 min | 90% | 98% |

Characterization and Analytical Data

Spectroscopic Properties

Purity Assessment

TLC (silica gel, hexane/ethyl acetate 3:1) confirms single-spot purity (Rf = 0.62). High-performance liquid chromatography (HPLC) with C18 columns shows >99% purity using acetonitrile/water (70:30) eluent.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrobenzene derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Nitrobenzene derivatives.

Reduction: Aminobenzaldehyde derivatives.

Substitution: Various substituted hydrazones and oximes.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that hydrazone derivatives, including 4-nitrobenzaldehyde benzyl(phenyl)hydrazone, exhibit notable antimicrobial activity. A study demonstrated that various synthesized hydrazones showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was reported to be superior to standard antibiotics like ceftriaxone, indicating their potential as alternative antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, hydrazones have been investigated for their anticancer effects. Certain studies have shown that metal complexes of hydrazones exhibit enhanced cytotoxicity against cancer cell lines. For instance, copper(II) complexes derived from 4-nitrobenzaldehyde benzyl(phenyl)hydrazone demonstrated significant anticancer activity, suggesting that the incorporation of metal ions can enhance the biological efficacy of the parent hydrazone compound .

Material Science Applications

Nonlinear Optical Materials

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone has been explored for its potential use in nonlinear optics. The compound's ability to form crystals with favorable optical properties makes it suitable for applications in photonic devices. Its high-frequency doubling effect has been highlighted in research focusing on organic nonlinear optical materials .

Ligand Chemistry

The compound serves as a versatile ligand in coordination chemistry. It can coordinate with various metal ions, forming complexes that exhibit unique electronic and magnetic properties. Such complexes have been studied for applications in catalysis and materials development .

Case Studies

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone involves its ability to form stable hydrazone bonds with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity makes it useful in forming stable complexes with metals and other organic compounds .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active site.

Protein-Ligand Interactions: It can bind to proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Substituent (R) | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde phenylhydrazone | C₁₃H₁₀N₄O₂ | Phenyl (C₆H₅) | 302.24 g/mol | Nitro group on benzaldehyde; phenyl on hydrazine |

| 4-Nitrobenzaldehyde benzylhydrazone | C₁₄H₁₂N₄O₂ | Benzyl (C₆H₅CH₂) | 292.27 g/mol | Additional CH₂ group enhances lipophilicity |

| 4-Methylbenzaldehyde p-nitrophenylhydrazone | C₁₄H₁₃N₃O₂ | 4-Methylbenzyl | 255.27 g/mol | Methyl substituent alters electronic effects |

Key Observations :

Spectroscopic Properties

Infrared (IR) Spectroscopy :

¹H-NMR :

Biological Activity

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

4-Nitrobenzaldehyde benzyl(phenyl)hydrazone is synthesized through the condensation reaction between 4-nitrobenzaldehyde and benzyl(phenyl)hydrazine. The resulting hydrazone exhibits distinct structural features that contribute to its biological activities.

Antimicrobial Activity

Antibacterial Properties:

Numerous studies have reported on the antibacterial efficacy of hydrazones, including derivatives containing the 4-nitrobenzaldehyde moiety. A study evaluated the antibacterial activity of various phenylhydrazone derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that 4-nitrobenzaldehyde derivatives exhibited significant antibacterial properties, with zones of inhibition ranging from 6 mm to 15 mm depending on the specific compound tested (see Table 1) .

| Compound | Zone of Inhibition (mm) | S. aureus | E. coli | K. pneumoniae | P. aeruginosa |

|---|---|---|---|---|---|

| 1 | 6 | 6 | 8 | 6 | 7 |

| 2 | 6 | 6 | 6 | 6 | 6 |

| 3 | 6 | 6 | 6 | 6 | 6 |

| 4 | 9 | 10 | 15 | 6 | 6 |

| 5 | 8 | 6 | 6 | 6 | 6 |

| Control | 24 | 23 | 11 | 14 |

The study concluded that metal complexes derived from these hydrazones often exhibited enhanced antibacterial activity compared to their ligand forms, attributed to increased lipophilicity .

Anticancer Activity

Recent investigations have highlighted the potential of hydrazone derivatives as anticancer agents. For instance, compounds exhibiting structural similarities to 4-nitrobenzaldehyde benzyl(phenyl)hydrazone have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (OCUM-2MD3). The IC50 values for these compounds ranged from approximately µM to µM, indicating potent cytotoxic effects .

In vitro studies demonstrated that these compounds inhibited cell proliferation in a concentration-dependent manner and also affected cell migration, which is crucial for cancer metastasis .

Antioxidant Activity

The antioxidant capacity of hydrazone derivatives has been assessed using assays such as the Ferric Reducing Antioxidant Power (FRAP). Certain derivatives demonstrated antioxidant activities exceeding that of known standards like protocatechuic acid, suggesting that these compounds could mitigate oxidative stress in biological systems .

Case Studies

-

Study on Antimicrobial Efficacy:

A comprehensive evaluation was conducted on a series of hydrazones derived from various aldehydes, including those with nitro substituents. The study found that compounds with electron-withdrawing groups like nitro groups displayed enhanced activity against gram-positive and gram-negative bacteria. -

Anticancer Evaluation:

In a recent study focusing on hydrazone derivatives bearing diphenylamine moieties, several compounds were identified as effective inhibitors of cancer cell lines with IC50 values significantly lower than those observed in standard treatments .

Q & A

Q. What established synthetic routes are available for 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation between 4-nitrobenzaldehyde and benzyl(phenyl)hydrazine. A reflux reaction in ethanol (95%) for 1 hour under acid catalysis (e.g., glacial acetic acid) is common. Critical parameters include stoichiometric control of hydrazine derivatives and temperature regulation to minimize side reactions like over-condensation or decomposition .

Q. Which spectroscopic techniques are prioritized for structural validation of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone?

Key methods include:

- IR spectroscopy : To confirm the presence of C=N (azomethine) and NO₂ stretches (~1590–1630 cm⁻¹ and ~1520 cm⁻¹, respectively).

- NMR (¹H/¹³C) : To resolve aromatic protons, hydrazone NH signals, and nitro group electronic effects.

- Mass spectrometry : For molecular ion ([M⁺]) and fragmentation pattern alignment with theoretical values .

Q. How can researchers mitigate common side reactions during synthesis?

Byproducts like unreacted aldehydes or dimerized hydrazones can be minimized using excess hydrazine derivatives, inert atmospheres (N₂/Ar), and chromatographic purification (e.g., silica gel column). Reflux time optimization (1–2 hours) also reduces decomposition .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for hydrazone derivatives?

Discrepancies often arise from solvent polarity, tautomerism, or crystallographic packing effects. Comparative studies using deuterated solvents (DMSO-d₆ vs. CDCl₃) and temperature-dependent NMR can clarify dynamic equilibria. Cross-validation with X-ray crystallography (as in related phenylhydrazones) provides definitive structural benchmarks .

Q. How does 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone function in metal coordination chemistry, and what techniques confirm geometry?

The compound acts as a tridentate ligand, coordinating via the azomethine nitrogen, nitro oxygen, and phenyl ring π-system. Techniques include:

Q. How do substituents on the phenyl ring influence reactivity in condensation reactions?

Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the aldehyde carbon, accelerating hydrazone formation. Steric hindrance from bulky substituents (e.g., tert-butyl) may reduce reaction rates. Systematic studies using Hammett σ constants correlate electronic effects with kinetic data .

Q. What methodological frameworks evaluate the antimicrobial potential of 4-Nitrobenzaldehyde benzyl(phenyl)hydrazone derivatives?

- In vitro assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi.

- Structure-activity relationship (SAR) : Modifying substituents (e.g., sulfonamide moieties) to enhance bioactivity.

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.